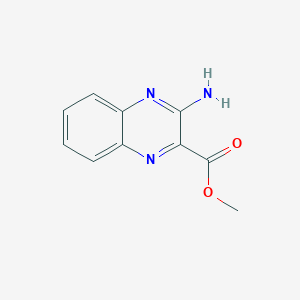

Methyl 3-aminoquinoxaline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-aminoquinoxaline-2-carboxylate is a heterocyclic compound with the molecular formula C10H9N3O2. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-aminoquinoxaline-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with diethyl oxalate, followed by methylation and subsequent amination . Another method includes the cyclization of 2-nitroaniline derivatives with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-aminoquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Quinoxaline derivatives.

Reduction: Reduced quinoxaline compounds.

Substitution: Various substituted quinoxaline derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-aminoquinoxaline-2-carboxylate is a chemical compound with a variety of applications in scientific research, particularly in the fields of chemistry and drug discovery. As a building block in organic synthesis, it is used to create complex molecules with potential biological activities.

Currently, the available search results do not offer comprehensive data tables or in-depth case studies specifically focused on the applications of "this compound." The provided documents mention its role as a chemical building block and its use in synthesizing quinoxaline derivatives with various biological activities, but they do not go into specific applications with detailed data [5, 7, 8].

Here's a summary of the contexts in which quinoxaline derivatives (related compounds) and their applications are mentioned across the search results:

Quinoxaline Derivatives: Applications

- Antimicrobial Agents: Quinoxaline 1,4-di-N-oxides have demonstrated antimicrobial properties .

- Antitumor Activity: These compounds also exhibit antitumoral activity . Certain amino derivatives have shown the ability to inhibit the proliferation of tumor cell lines and demonstrate selectivity for malignant cells under hypoxic conditions .

- Neurodegenerative Diseases: Aminoquinoxaline derivatives have potential uses in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Other Biological Activities: Quinoxaline derivatives possess antitrypanosomal and anti-inflammatory properties .

Mecanismo De Acción

The mechanism of action of methyl 3-aminoquinoxaline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit tyrosine kinases or other critical enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Quinoxaline: A parent compound with similar structural features.

Quinoline: Another heterocyclic compound with a nitrogen atom in the ring.

Isoquinoline: Similar to quinoline but with a different nitrogen atom position.

Uniqueness: Methyl 3-aminoquinoxaline-2-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its methyl and amino groups make it a versatile intermediate for further chemical modifications .

Actividad Biológica

Methyl 3-aminoquinoxaline-2-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound belongs to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure. The synthesis of this compound typically involves the condensation of 3-aminoquinoxaline with methyl chloroacetate or similar reagents, yielding a carboxylate derivative that exhibits significant biological activity.

Biological Activities

-

Antimicrobial Activity

- Studies have indicated that quinoxaline derivatives, including this compound, possess notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which induces oxidative stress in microbial cells .

-

Antitumor Effects

- This compound has demonstrated antiproliferative activity against several cancer cell lines. Research indicates that it can inhibit the growth of breast adenocarcinoma cells (MCF-7) under hypoxic conditions, suggesting its potential as an anticancer agent . The compound's ability to induce apoptosis in cancer cells is attributed to its impact on key regulatory proteins involved in cell survival and death pathways .

-

Antitubercular Activity

- Recent investigations into quinoxaline derivatives highlight their potential against Mycobacterium tuberculosis. Compounds similar to this compound have shown promising results in inhibiting the growth of multidrug-resistant strains of tuberculosis . This activity is particularly significant given the global challenge posed by antibiotic resistance.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound appears to induce oxidative stress in target cells, leading to DNA damage and subsequent cell death .

- Inhibition of Key Enzymes : Some studies suggest that quinoxaline derivatives may inhibit specific kinases involved in tumor proliferation, such as VEGFR-2 and SRC kinases .

- Cell Cycle Arrest : Evidence indicates that these compounds can cause cell cycle arrest at various phases, further contributing to their antiproliferative effects .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- A study published in Frontiers in Pharmacology demonstrated that derivatives of this compound significantly inhibited the growth of MCF-7 cells with IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 1.9 | Induces apoptosis |

| Similar derivative | HCT-116 | 2.3 | Inhibits cell proliferation |

Propiedades

Fórmula molecular |

C10H9N3O2 |

|---|---|

Peso molecular |

203.20 g/mol |

Nombre IUPAC |

methyl 3-aminoquinoxaline-2-carboxylate |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-9(11)13-7-5-3-2-4-6(7)12-8/h2-5H,1H3,(H2,11,13) |

Clave InChI |

PUVBBELUQMIUIP-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=NC2=CC=CC=C2N=C1N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.